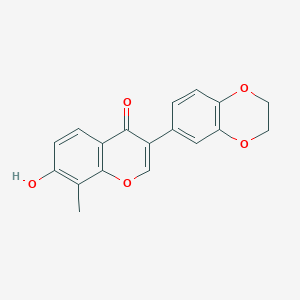

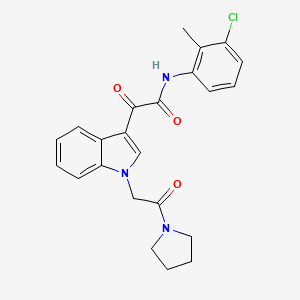

![molecular formula C18H28O3 B2980767 4-[(3,8-Dimethylnonyl)oxy]benzenecarboxylic acid CAS No. 320423-72-1](/img/structure/B2980767.png)

4-[(3,8-Dimethylnonyl)oxy]benzenecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[(3,8-Dimethylnonyl)oxy]benzenecarboxylic acid” is a chemical compound with the molecular formula C18H28O3 and a molecular weight of 292.41 . It is also known by other synonyms such as “4-((3,8-Dimethylnonyl)oxy)benzoic acid” and "Benzoic acid, 4-[(3,8-dimethylnonyl)oxy]-" .

Molecular Structure Analysis

The molecular structure of “4-[(3,8-Dimethylnonyl)oxy]benzenecarboxylic acid” consists of a benzoic acid group (benzene ring with a carboxylic acid group) and a 3,8-dimethylnonyl group attached to the benzene ring via an oxygen atom .Applications De Recherche Scientifique

Photoluminescent Materials

Research on metal-organic polymers, such as the work by Chen et al. (2003), demonstrates the application of benzenecarboxylic acid derivatives in creating materials with unique photoluminescent properties. These materials are significant for their potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors, due to their strong photoluminescence at room temperature. The study by Chen et al. involved the solvothermal reaction of zinc acetate dihydrate with a mixture of benzene-1,4-dicarboxylic acid and benzene-1,3,5-tricarboxylic acid, highlighting the role of carboxylate ligands in constructing photoluminescent metal-organic frameworks (Chen et al., 2003).

Supramolecular Chemistry

In supramolecular chemistry, benzoic acid derivatives are used to study hydrogen bonding and molecular recognition, which are fundamental in the design of molecular assemblies and networks. For instance, the synthesis and structure analysis of arylpyran derivatives by Milling et al. (2009) provide insights into how carboxylic acid groups participate in hydrogen bonding, leading to the formation of complementary dimeric structures. This knowledge is crucial for designing supramolecular systems with specific functionalities, such as molecular sensors and catalysts (Milling et al., 2009).

Coordination Polymers

The development of coordination polymers, as discussed in studies by Qin et al. (2014), demonstrates the versatility of benzoic acid derivatives in constructing materials with diverse topologies and properties. These polymers have applications in gas storage, separation, and catalysis. The research showcases the use of carboxylic acid derivatives to achieve varying structural dimensions and functionalities in metal-organic frameworks (MOFs), highlighting the potential for creating materials with tailored properties for specific applications (Qin et al., 2014).

Crystal Engineering

Benzenecarboxylic acid derivatives play a significant role in crystal engineering, where they are used to design and synthesize materials with desired crystal structures and properties. The rational study of crystal engineering by Arora and Pedireddi (2003) emphasizes the importance of such derivatives in forming supramolecular assemblies that can have applications in pharmaceuticals, nanotechnology, and materials science (Arora & Pedireddi, 2003).

Propriétés

IUPAC Name |

4-(3,8-dimethylnonoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-14(2)6-4-5-7-15(3)12-13-21-17-10-8-16(9-11-17)18(19)20/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVPAYQFLGYHJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(C)CCOC1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

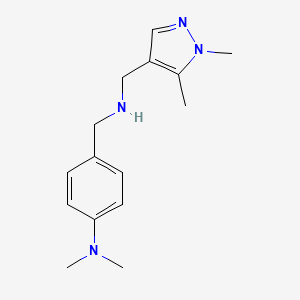

![ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B2980684.png)

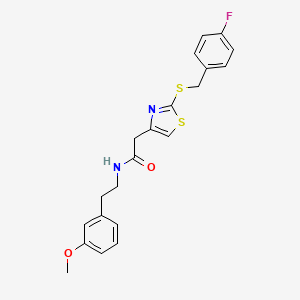

![2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2980686.png)

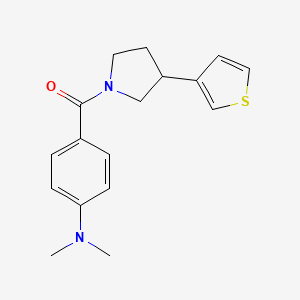

![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2980690.png)

![Methyl 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2980692.png)

![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2980694.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2980699.png)

![2-[Cyclohexyl(methyl)carbamoyl]benzoic acid](/img/structure/B2980704.png)

![1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea](/img/structure/B2980707.png)